



Application Notes: Quantitative Analysis of Buprofezin using GC-MS

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Compound of Interest		
Compound Name:	Buprofezin (Standard)	
Cat. No.:	B033132	Get Quote

Introduction

Buprofezin is a thiadiazine insecticide used to control insect pests such as whiteflies, mealybugs, and other sucking insects on various crops. Its widespread use necessitates sensitive and reliable analytical methods for monitoring its residues in food and environmental samples to ensure consumer safety and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the quantitative analysis of Buprofezin due to its high selectivity and sensitivity. This document provides a detailed protocol for the determination of Buprofezin residues in various matrices using GC-MS.

Principle

The method involves extracting Buprofezin from the sample matrix, followed by a cleanup step to remove interfering co-extractives. The purified extract is then injected into a Gas Chromatograph (GC) for separation, and the eluting analyte is detected and quantified by a Mass Spectrometer (MS). Quantification is typically performed using an external standard calibration curve. For confirmation of the analyte's identity, selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) is employed.

Experimental Protocols

1. Sample Preparation



A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient procedure for extracting Buprofezin from various food matrices.[1][2]

Materials:

- Homogenized sample (e.g., fruits, vegetables, rice)
- Acetonitrile (ACN)
- Anhydrous magnesium sulfate (MgSO₄)
- Sodium chloride (NaCl)
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Graphitized carbon black (GCB) use with caution as it may remove planar pesticides.[1]
- 50 mL centrifuge tubes
- Centrifuge

Procedure:

- Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10-15 mL of acetonitrile to the tube.
- Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
- Cap the tube tightly and shake vigorously for 1 minute.
- Centrifuge the tube at ≥3000 rpm for 5 minutes.
- Transfer the upper acetonitrile layer to a clean tube containing d-SPE sorbent (e.g., a mixture of PSA and C18) for cleanup.
- Vortex for 30 seconds and then centrifuge for 5 minutes.



• The resulting supernatant is ready for GC-MS analysis. For some matrices, the extract may need to be evaporated and reconstituted in a suitable solvent like acetone/hexane.[1]

2. GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for Buprofezin analysis. These may need to be optimized based on the specific instrument and column used.

Parameter	Typical Value	
Gas Chromatograph		
Column	HP-5MS, 30 m x 0.25 mm ID, 0.25 μm film thickness or similar	
Carrier Gas	Helium at a constant flow of 1.2 mL/min[3]	
Inlet Temperature	250 °C[4]	
Injection Mode	Splitless[3]	
Injection Volume	1-2 μL	
Oven Program	Initial 150°C, ramp to 280°C at 30°C/min, hold for 10 min[3] (or an optimized gradient for the specific application)	
Mass Spectrometer		
Ionization Mode	Electron Impact (EI) at 70 eV	
Source Temperature	200 °C[5]	
Transfer Line Temp.	280 °C[5]	
Acquisition Mode	Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)	
SIM lons (m/z)	305 (Molecular Ion), 172, 105 (Base Peak)[6]	

3. Calibration and Quantification



A multi-point calibration curve should be prepared using standard solutions of Buprofezin in a solvent that is matrix-matched to the sample extracts to compensate for matrix effects. The concentration of Buprofezin in the samples is determined by comparing the peak area of the analyte with the calibration curve.

Quantitative Data Summary

The following tables summarize the quantitative data for Buprofezin analysis from various studies.

Table 1: Method Validation Data for Buprofezin in Vegetable Crops

Matrix	Fortification Level (mg/kg)	Average Recovery (%)	RSD (%)	LOQ (mg/kg)	Reference
Cucumber	0.01, 0.05, 0.20, 0.61	78	10	0.01	[6]
Pepper	0.20	Similar to cucumber	-	-	[6]
Tomato	0.20	Similar to cucumber	-	-	[6]
Squash	0.20	Similar to cucumber	-	-	[6]
Eggplant	0.20	Similar to cucumber	-	-	[6]
Cabbage	-	91.3 - 96.8	≤ 2.7	0.0043	[7]
Cauliflower	-	91.3 - 96.8	≤ 2.7	0.0062	[7]

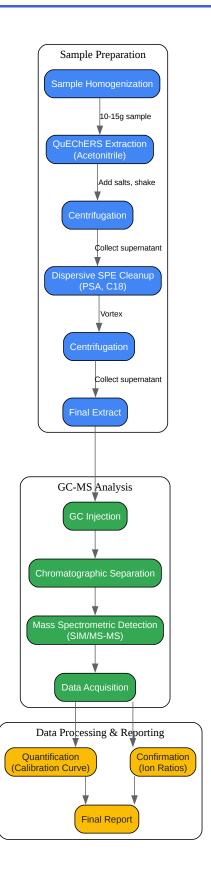
Table 2: Method Validation Data for Buprofezin in Other Matrices



Matrix	Fortification Level (mg/kg)	Average Recovery (%)	RSD (%)	LOQ (mg/kg)	Reference
Clementine	-	75 - 124	1 - 13	0.01	[8]
Paddy Grain	-	79.67 - 98.33	-	0.02	[9]
Paddy Straw	-	79.67 - 98.33	-	0.02	[9]
Soil	-	79.67 - 98.33	-	0.02	[9]
Hulled Rice	0.02, 0.2, 2.0	80.8 - 85.2	< 5	0.02	[9]
Apple	0.02, 0.2, 2.0	89.1 - 98.4	< 5	0.02	[9]
Pear	0.02, 0.2, 2.0	88.8 - 95.7	< 5	0.02	[9]
Persimmon	0.02, 0.2, 2.0	90.8 - 96.2	< 5	0.02	[9]

Visualizations

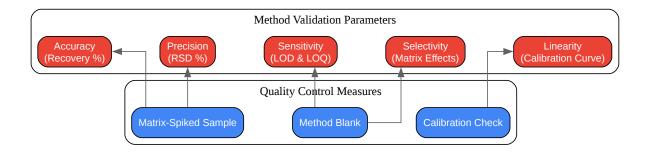




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Caption: Experimental workflow for Buprofezin analysis.





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Caption: Key aspects of method validation and quality control.

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